molecular formula C5H9ClO4S2 B15327638 3-Methanesulfonylcyclobutane-1-sulfonyl chloride

3-Methanesulfonylcyclobutane-1-sulfonyl chloride

Cat. No.: B15327638
M. Wt: 232.7 g/mol
InChI Key: NTXNLTFFNNOQPP-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO4S2. This compound is characterized by the presence of two sulfonyl chloride groups attached to a cyclobutane ring. It is a colorless liquid that is soluble in polar organic solvents and is known for its reactivity towards various nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methanesulfonylcyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the chlorination of methanesulfonyl cyclobutane using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in an acidic medium is often employed for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Methanesulfonylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-methanesulfonylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog with a single sulfonyl chloride group.

    Cyclobutane-1,3-disulfonyl chloride: A related compound with two sulfonyl chloride groups attached to a cyclobutane ring.

    Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.

Uniqueness

3-Methanesulfonylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methanesulfonyl and cyclobutane moieties, which confer distinct reactivity and steric properties. This makes it a valuable reagent in the synthesis of complex molecules and the modification of biomolecules.

Properties

Molecular Formula

C5H9ClO4S2

Molecular Weight

232.7 g/mol

IUPAC Name

3-methylsulfonylcyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO4S2/c1-11(7,8)4-2-5(3-4)12(6,9)10/h4-5H,2-3H2,1H3

InChI Key

NTXNLTFFNNOQPP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

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